Octacaine hydrochloride

Übersicht

Beschreibung

Octacaine hydrochloride, also known as tetracaine hydrochloride, is an ester-type local anesthetic. It is widely used in medical procedures to induce local anesthesia, particularly in the eyes, nose, and throat. This compound is known for its potency and long-lasting effects compared to other local anesthetics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of octacaine hydrochloride involves several steps:

Reaction of p-aminobenzoic acid with n-butanal: This step forms an intermediate product.

Reaction of the intermediate with N,N-dimethylethanolamine: This step involves esterification to form the final product.

Salt-forming reaction with hydrochloric acid: This step converts the ester into its hydrochloride salt form.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows a similar route but on a larger scale. The use of N,N-dimethylethanolamine as a solvent helps to increase the yield and purity of the final product .

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Substitution Reactions: It can participate in substitution reactions, particularly involving its ester and amine groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed:

Hydrolysis Products: p-Aminobenzoic acid and N,N-dimethylethanolamine.

Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Octocaine hydrochloride is a parenteral anesthetic used to reduce pain at the injection site . It is a local anesthetic solution containing epinephrine .

Improved Dental Anesthetic Formulations

- Buffered Lidocaine Formulations Research has explored improved dental lidocaine formulations without epinephrine using buffers and sweeteners . The goal is to enhance the original formulation introduced in 1948 .

- Composition and Variants Studies have prepared and characterized different formulations, including variants with varying concentrations of lidocaine . For example, Samples 3A, 3B, and 3C contained 2%, 1.9%, and 1.5% lidocaine without epinephrine (LW/O/E), respectively .

- ** компенсировать)** To compensate for the drop in osmolality due to the reduction in drug content, dextrose or sodium saccharine were added . Researchers aimed to assess whether lower doses of LW/O/E could achieve similar anesthetic activity compared to commercial lidocaine with epinephrine (LW/E) formulations .

Systemic Adverse Events

- Case Report A case study reported a 63-year-old woman experiencing lethargy, confusion, and tachycardia after intravesical lidocaine insertion . The patient had a history of hypercholesterolemia and was undergoing treatment for interstitial cystitis/bladder pain syndrome (IC/BPS) .

- Procedure and Complications The patient received 100mL of 4% lidocaine for 20 minutes, followed by hydrodistension with 300mL of normal saline for 10 minutes. The lidocaine was mistakenly not drained before the hydrodistension, leading to complications . Immediate bladder drainage improved her heart rate, but confusion persisted for a few hours .

- Systematic Review A systematic review of the literature identified similar adverse events associated with intravesical lidocaine use . Two patients experienced signs of TIA (transient ischemic attack) following electromotive drug administration .

Table of Adverse Events

| Age/Sex | Indication | Comorbidities | Dose (%/ml) + protocol | Time to adverse event | Duration | Previous intravesical lidocaine |

|---|---|---|---|---|---|---|

| 63/F | Interstitial Cystitis | 4%/100mL, not drained before hydrodistension | Immediately | Hours | Yes | |

| Overactive Bladder (OAB) | 4% lidocaine/ 1:1000 epinephrine solution/ dexamethasone | |||||

Parenteral Anesthetics and Buffering

- Aqueous Solutions Octocaine hydrochloride is useful for buffering various parenteral anesthetics in aqueous solutions . Examples include lidocaine HCl, procaine HCl, and bupivacaine HCl .

- Composition An aqueous composition for reducing pain at the injection site of local parenteral anesthetic material includes sodium bicarbonate at a concentration of about 3 to about 20 wt. %, with a pH of about 7.0 to about 8.5 .

Wirkmechanismus

Octacaine hydrochloride exerts its effects by blocking sodium ion channels in nerve cells. This action prevents the initiation and conduction of nerve impulses, leading to a loss of sensation in the targeted area. The compound binds to specific sites within the sodium channels, stabilizing the neuronal membrane and inhibiting depolarization .

Vergleich Mit ähnlichen Verbindungen

Procaine: Another ester-type local anesthetic, but with a shorter duration of action.

Lidocaine: An amide-type local anesthetic with a faster onset but shorter duration compared to octacaine hydrochloride.

Bupivacaine: An amide-type local anesthetic with a longer duration of action but higher toxicity.

Uniqueness of this compound:

Potency: this compound is more potent than procaine and lidocaine.

Duration: It provides longer-lasting anesthesia compared to many other local anesthetics.

Applications: Its unique properties make it particularly suitable for ophthalmic and spinal anesthesia.

Biologische Aktivität

Octacaine hydrochloride, commonly known as lidocaine hydrochloride, is a widely used local anesthetic with significant biological activity. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, clinical applications, and associated case studies.

Lidocaine functions primarily as a sodium channel blocker . By inhibiting the influx of sodium ions through voltage-gated sodium channels in neuronal membranes, it effectively prevents the initiation and propagation of action potentials, resulting in localized anesthesia. This action is particularly beneficial during surgical procedures and pain management.

- Dissociation Constant (pKa) : Lidocaine has a pKa of 7.7, which means that at physiological pH (7.4), approximately 25% of the molecules are un-ionized and can readily penetrate nerve membranes, leading to a rapid onset of action .

Pharmacokinetics

The pharmacokinetics of lidocaine include:

- Absorption : Rapidly absorbed through mucous membranes and subcutaneously.

- Distribution : Widely distributed throughout body tissues, with higher concentrations in highly perfused organs such as the heart and liver.

- Metabolism : Primarily metabolized by the liver through oxidative N-dealkylation and ring hydroxylation, yielding metabolites like monoethylglycinexylidide .

- Elimination Half-Life : Typically ranges from 1.5 to 2 hours; prolonged in patients with liver dysfunction .

Clinical Applications

Lidocaine is utilized in various medical settings:

- Local Anesthesia : Commonly used for dental procedures, minor surgeries, and regional anesthesia.

- Intravenous Use : Employed for managing ventricular arrhythmias and as an adjunct in pain management protocols .

- Intravesical Administration : Used for conditions like interstitial cystitis, though systemic absorption can lead to adverse effects .

Case Studies

Several case studies highlight the biological activity and clinical implications of lidocaine:

- Intravesical Lidocaine Use :

- Postoperative Analgesia :

- Sickle Cell Disease Management :

Adverse Effects

While generally safe, lidocaine can cause adverse reactions such as:

- Methemoglobinemia : A rare but serious condition where hemoglobin is converted to methemoglobin, reducing oxygen delivery to tissues .

- Allergic Reactions : Some patients may experience hypersensitivity reactions to preservatives like potassium metabisulfite used in formulations .

Summary Table of Pharmacological Properties

| Property | Description |

|---|---|

| Mechanism of Action | Sodium channel blockade |

| Onset of Action | Rapid (1 min IV; 15 min IM) |

| Duration | 10-20 min IV; 60-90 min IM |

| Metabolism | Hepatic (N-dealkylation) |

| Elimination Half-Life | 1.5 - 2 hours |

| Common Uses | Local anesthesia, arrhythmias, pain management |

Eigenschaften

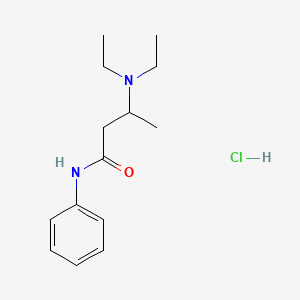

IUPAC Name |

3-(diethylamino)-N-phenylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-4-16(5-2)12(3)11-14(17)15-13-9-7-6-8-10-13;/h6-10,12H,4-5,11H2,1-3H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAGKKJVZIQRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)CC(=O)NC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50917013 | |

| Record name | 3-(Diethylamino)-N-phenylbutanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50917013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93940-32-0 | |

| Record name | Butanamide, 3-(diethylamino)-N-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93940-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octacaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093940320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylamino)-N-phenylbutanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50917013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(diethylamino)-N-phenylbutyramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HKU5M1CEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.